DL-Propargylglycine is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), which is responsible for the endogenous production of hydrogen sulfide (H2S). [, , , , , , , , , , , , , , , , , , , , , , , , , ] This compound is often employed in scientific research to investigate the physiological and pathological roles of H2S by reducing its levels in biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
DL-Propargylglycine is a synthetic amino acid derivative known for its role as an irreversible inhibitor of cystathionine-γ-lyase, the enzyme responsible for hydrogen sulfide production in biological systems. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.
DL-Propargylglycine is classified as an amino acid derivative and is often utilized in biochemical research. It is derived from propargyl alcohol and glycine, making it structurally distinct from naturally occurring amino acids. The compound is commercially available and can be synthesized in the laboratory for various experimental purposes .
The synthesis of DL-Propargylglycine involves several methods, with the most common being solution-phase synthesis and ring-opening polymerization of specific monomers. The process typically includes:
Technical details of the synthesis include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the resulting products, ensuring high yields and purity .
DL-Propargylglycine has a unique molecular structure characterized by a propargyl group attached to the amino acid backbone. Its chemical formula is C₅H₇N₃O₂S, and it features a triple bond within the propargyl moiety, which contributes to its reactivity.
DL-Propargylglycine participates in various chemical reactions primarily due to its reactive propargyl group. Key reactions include:
The mechanism by which DL-Propargylglycine inhibits cystathionine-γ-lyase involves:
Data from studies indicate that this inhibition can have significant physiological effects, particularly in conditions where hydrogen sulfide plays a role in pathophysiology .
Relevant data from studies show that DL-Propargylglycine maintains its integrity during typical experimental manipulations but should be handled with care to avoid degradation .
DL-Propargylglycine has several significant applications in scientific research:
DL-Propargylglycine (PAG) is an irreversible inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5′-phosphate (PLP)-dependent enzyme critical for hydrogen sulfide (H₂S) biosynthesis. CSE catalyzes the α,γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia, and the β-elimination of cysteine to generate H₂S, pyruvate, and ammonia [1] [6]. PAG’s acetylenic moiety enables mechanism-based inhibition: it forms a covalent adduct with the PLP cofactor and the active-site residue Tyr114 in CSE, permanently inactivating the enzyme [6] [10]. This inhibition reduces H₂S production by 70–90% in mammalian tissues, as demonstrated in rat liver homogenates where PAG (IC₅₀ = 55.0 ± 3.2 µM) abolished H₂S synthesis from cysteine [9]. In traumatic brain injury (TBI) models, PAG co-administration reversed octreotide-mediated neuroprotection by suppressing CSE-dependent H₂S and Nrf2 upregulation, confirming CSE’s centrality in H₂S-related cytoprotection [1].
Table 1: Effects of PAG on CSE-Dependent H₂S Biosynthesis
Experimental Model | PAG Concentration | H₂S Reduction | Key Outcomes |
---|---|---|---|
Rat liver homogenates | 55 µM (IC₅₀) | ~90% | Abolished cysteine→H₂S conversion |
Angiotensin-II-infused rats | 37.5 mg/kg/day | ~80% | Reduced systolic blood pressure, renal injury |
TBI rat model | 25–50 mg/kg | ~70% | Blocked neurofunctional recovery |
PAG disrupts the transsulfuration pathway, which converts methionine to cysteine and regulates glutathione synthesis. By inhibiting CSE, PAG blocks the cleavage of cystathionine to cysteine, causing cystathionine accumulation and limiting cysteine availability [4] [8]. In primary mouse hepatocytes, 2 mM PAG reduced intracellular taurine and hypotaurine (cysteine derivatives) by 75–95% within 24–48 hours, demonstrating impaired cysteine metabolism [8]. This also suppressed glutathione synthesis by diverting cysteine toward compensatory H₂S-producing pathways (e.g., CBS). Consequently, PAG-treated systems exhibit a metabolic shift: sulfur flux is redirected from taurine synthesis to H₂S and sulfate production via non-canonical routes [4].
Table 2: PAG-Induced Changes in Amino Acid Metabolites
**Metabolite | Change in Hepatocytes (vs. Control) | Biological Consequence |
---|---|---|
Cystathionine | ↑ 2.5-fold | Impaired cysteine synthesis |
Taurine | ↓ 75–85% | Reduced bile acid conjugation, osmoregulation |
Hypotaurine | ↓ 95% | Compromised antioxidant defense |
Homocysteine | ↑ 3-fold (with methionine cotreatment) | Increased oxidative stress |
Although PAG primarily targets CSE, it exhibits cross-reactivity with other PLP-dependent enzymes. At high concentrations (>1 mM), it weakly inhibits alanine aminotransferase but spares cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST) [5] [6]. CBS catalyzes cystathionine formation from homocysteine and serine, while 3-MST generates H₂S from 3-mercaptopyruvate. PAG’s selectivity for CSE over CBS is evident in in vitro assays, where 1 mM PAG inhibited CSE by >90% but CBS by <10% [6]. However, PAG indirectly influences CBS/3-MST activity by elevating homocysteine and cystathionine. For example, in hepatocytes, PAG-induced cystathionine accumulation upregulated CBS-mediated H₂S synthesis by 40%, suggesting compensatory H₂S production [8]. 3-MST remains unaffected due to its non-PLP-dependent mechanism [7].
PAG’s inhibition of CSE triggers metabolic bottlenecks in the transsulfuration pathway. In rat kidneys, PAG (37.5 mg/kg/day) increased cystathionine by 2.8-fold and homocysteine by 1.7-fold, exacerbating angiotensin-II-induced renal hypertrophy [5]. Similarly, mouse hepatocytes treated with 2 mM PAG showed 2.5-fold higher cystathionine and 3-fold elevated homocysteine (when cotreated with methionine) [8]. This accumulation has dual consequences:
Table 3: Accumulation of Sulfur Metabolites in PAG-Treated Systems
**Study Model | Cystathionine Change | Homocysteine Change | Associated Pathophysiology |
---|---|---|---|
Rat kidney (Ang-II infusion) | ↑ 2.8-fold | ↑ 1.7-fold | Renal hypertrophy, proteinuria |
Mouse hepatocytes | ↑ 2.5-fold | ↑ 3.0-fold* | Glutathione depletion |
*With methionine cotreatment |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7